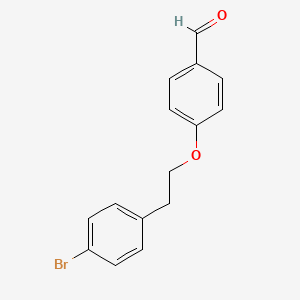

4-(4-Bromophenethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-bromophenyl)ethoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c16-14-5-1-12(2-6-14)9-10-18-15-7-3-13(11-17)4-8-15/h1-8,11H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFUWNCIHGSEFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCOC2=CC=C(C=C2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Benzaldehyde Derivatives in Organic Synthesis and Advanced Materials

Benzaldehyde (B42025) and its derivatives are a cornerstone of organic chemistry, valued for their versatile reactivity and wide-ranging applications. cdhfinechemical.com As the simplest aromatic aldehyde, benzaldehyde itself is a key precursor, but the addition of various functional groups to its phenyl ring gives rise to a vast library of derivatives with tailored properties. These compounds are pivotal intermediates in the synthesis of a multitude of more complex molecules. wikipedia.org

In the pharmaceutical industry, benzaldehyde derivatives are instrumental in constructing the core structures of numerous active pharmaceutical ingredients (APIs), including analgesics and antibiotics. ontosight.airsc.org Their utility also extends to the agrochemical sector, where they are used to manufacture pesticides and herbicides. ontosight.airsc.org Furthermore, the characteristic aromas of many benzaldehyde derivatives make them mainstays in the flavor and fragrance industries. rsc.org

The field of advanced materials also leverages the unique properties of benzaldehyde derivatives. They serve as building blocks for new polymers and resins. ontosight.ai Recent research has also explored their potential as corrosion inhibitors for metals, where the aromatic ring and functional groups can interact with metal surfaces to form protective layers. mdpi.com The ability to fine-tune the electronic and steric properties of the molecule by altering the substituents on the benzaldehyde ring makes this class of compounds a fertile ground for developing new materials with specific, desirable characteristics.

Rationale for Investigating Ethers and Halogenated Aromatic Aldehydes

The specific structure of 4-(4-bromophenethoxy)benzaldehyde incorporates two key features that are independently significant in chemical research: an ether linkage and a halogenated aromatic ring.

Ethers are a class of organic compounds recognized for their relative stability and their utility as solvents in a vast array of chemical reactions. bldpharm.com In medicinal chemistry, the incorporation of an ether group can be a strategic design choice to modify a molecule's physicochemical properties. bldpharm.com Ethers can enhance metabolic stability by protecting a part of the molecule from enzymatic degradation and can increase lipophilicity, which may improve the compound's ability to cross biological membranes. bldpharm.com The ether linkage, while generally unreactive, provides a flexible yet stable connection between different parts of a molecule, a feature that is valuable in designing complex molecular architectures.

Halogenated aromatic aldehydes are versatile intermediates in organic synthesis. The presence of a halogen, such as bromine, on the aromatic ring significantly influences the molecule's reactivity. chemscene.com It acts as an electron-withdrawing group and provides a reactive site for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. wikipedia.org This reactivity makes halogenated aldehydes valuable starting materials for constructing more complex, functionalized molecules. chemscene.com In the context of pharmaceuticals and agrochemicals, the introduction of a halogen atom can profoundly affect a compound's biological activity. chemscene.com

Scope and Research Objectives Pertaining to 4 4 Bromophenethoxy Benzaldehyde

Retrosynthetic Analysis of the this compound Framework

Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. youtube.comub.edu For this compound, the primary disconnection points are the ether linkage and the carbon-carbon bond of the phenethoxy group.

The most logical retrosynthetic disconnection is the ether bond (C-O bond), which simplifies the molecule into two key precursors: 4-hydroxybenzaldehyde (B117250) and a 1-bromo-4-(2-haloethyl)benzene derivative. This approach is advantageous as it utilizes readily available starting materials.

An alternative disconnection involves cleaving the C-C bond of the phenethoxy side chain. This would lead to a benzyl-type synthon and a C1 synthon, which could be synthetically equivalent to formaldehyde (B43269) or a related species. However, this route is generally less favored due to the potential for side reactions and the greater complexity of the required synthetic equivalents.

Targeted Synthesis Routes

Based on the retrosynthetic analysis, the most viable synthetic strategies focus on the formation of the ether linkage.

Etherification Reactions in the Formation of the Phenethoxy Moiety

The Williamson ether synthesis is a cornerstone of ether formation and a primary method for constructing the phenethoxy moiety in this compound. numberanalytics.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific synthesis, 4-hydroxybenzaldehyde would be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to attack a 1-bromo-4-(2-haloethyl)benzene.

The choice of base and solvent is critical for the success of the Williamson ether synthesis. numberanalytics.com Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the reaction.

Alternative etherification methods include the Mitsunobu reaction, which allows for the coupling of an alcohol with a pronucleophile under mild conditions using a combination of a phosphine (B1218219) and an azodicarboxylate. numberanalytics.com While effective, this method is often less atom-economical than the Williamson synthesis.

Introduction of the Aldehyde Functionality on Aromatic Systems

The aldehyde group is a crucial functional group that imparts significant reactivity to the benzaldehyde (B42025) portion of the target molecule. fiveable.menumberanalytics.comksu.edu.sa There are several methods for introducing an aldehyde group onto an aromatic ring.

One common approach is the formylation of a corresponding phenol (B47542) or protected phenol. The Vilsmeier-Haack reaction, for instance, utilizes a formylating agent like dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to introduce an aldehyde group onto an electron-rich aromatic ring. nih.gov

Another strategy involves the oxidation of a benzylic alcohol. If the synthesis starts with a precursor containing a 4-hydroxymethylphenyl group, this can be oxidized to the corresponding aldehyde using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂).

Furthermore, the aldehyde functionality can be introduced via metal-halogen exchange followed by quenching with a formylating agent like DMF. nih.govgoogle.com This method is particularly useful when starting with a halogenated aromatic precursor.

Strategies for Bromination in Related Benzaldehyde Precursors

The bromo-substituent on the phenoxy ring can be introduced at various stages of the synthesis. Direct bromination of a benzaldehyde precursor is a common strategy. google.comjustia.com Electrophilic aromatic substitution using bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can be employed to introduce the bromine atom at the desired position. google.comjustia.comrsc.org The reaction conditions, such as temperature and the molar ratio of reactants, must be carefully controlled to achieve high selectivity and yield. google.comjustia.com

Alternatively, a brominated starting material can be used. For instance, starting with 4-bromophenol (B116583) and coupling it with a suitable haloethylbenzene derivative would incorporate the bromine atom from the outset.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic investigation of various parameters, including temperature, reaction time, catalyst loading, and solvent choice. beilstein-journals.org

For the Williamson ether synthesis step, a designed experiment could be employed to study the effects of different bases (e.g., K₂CO₃, Cs₂CO₃), solvents (e.g., DMF, acetone), and temperatures. The use of phase-transfer catalysts can also be explored to enhance the reaction rate.

In the case of bromination, the choice of brominating agent (e.g., Br₂, N-bromosuccinimide) and catalyst can significantly impact the regioselectivity and efficiency of the reaction. sunankalijaga.org High-throughput experimentation (HTE) coupled with machine learning algorithms can accelerate the process of identifying the optimal reaction conditions. beilstein-journals.org

The following table outlines potential optimization parameters for the key reaction steps:

| Reaction Step | Parameter to Optimize | Range/Options | Expected Outcome |

| Williamson Ether Synthesis | Base | K₂CO₃, NaH, Cs₂CO₃ | Increased yield, reduced side products |

| Solvent | DMF, Acetonitrile, Acetone | Improved reaction rate and solubility | |

| Temperature | Room Temperature to 100 °C | Faster reaction kinetics | |

| Bromination | Brominating Agent | Br₂, NBS | Higher regioselectivity |

| Catalyst | AlCl₃, FeBr₃ | Enhanced electrophilicity of bromine | |

| Solvent | Dichloromethane, Acetic Acid | Controlled reaction environment |

Green Chemistry Principles in this compound Synthesis

Incorporating green chemistry principles into the synthesis of this compound is essential for developing a sustainable and environmentally friendly process. rasayanjournal.co.inrsc.org

Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The Williamson ether synthesis, when optimized, can have a high atom economy.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. For example, exploring the use of ionic liquids or solvent-free reaction conditions. rasayanjournal.co.in Mechanochemical methods, such as ball milling, can also be investigated to reduce or eliminate the need for solvents. researchgate.net

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to minimize waste. The use of catalytic amounts of Lewis acids in bromination is an example.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can be explored as a way to improve energy efficiency and reduce reaction times. asianpubs.org

Renewable Feedstocks: While not directly applicable to this specific molecule based on current common starting materials, future research could explore the use of bio-based starting materials.

By systematically applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals reveal the arrangement of protons. The aldehydic proton (CHO) typically appears as a singlet at a high chemical shift, around 9.0-10.0 ppm, due to the strong deshielding effect of the carbonyl group. docbrown.info The protons on the aromatic rings exhibit complex splitting patterns in the aromatic region (7.0-8.0 ppm). oregonstate.edu Specifically, the protons on the benzaldehyde ring are influenced by the electron-withdrawing aldehyde group and the ether linkage, while the protons on the bromophenoxy ring are affected by the bromine atom and the ether linkage. The ethoxy bridge protons (-OCH₂CH₂-) typically appear as two triplets in the range of 3.0-4.5 ppm. oregonstate.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic chemical shift between 190 and 200 ppm. libretexts.orgdocbrown.info The aromatic carbons resonate in the range of 110-160 ppm. libretexts.org The carbon attached to the bromine atom shows a chemical shift influenced by the halogen's electronegativity. The carbons of the ethoxy bridge (-OCH₂CH₂-) are found in the more upfield region of the spectrum, typically between 60 and 80 ppm. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehydic H | 9.90 | - |

| Aldehydic C | - | 190.9 |

| Aromatic H (benzaldehyde ring) | 7.05, 7.82 | - |

| Aromatic C (benzaldehyde ring) | - | 116.9, 131.0, 132.1, 164.2 |

| Aromatic H (bromophenoxy ring) | 6.93, 7.01 | - |

| Aromatic C (bromophenoxy ring) | - | 115.3, 122.0, 148.3, 157.0 |

| Ethoxy CH₂ | 4.2 (estimated) | 68.0 (estimated) |

| Ethoxy CH₂ | 3.1 (estimated) | 35.0 (estimated) |

Note: The chemical shifts are predicted values and may vary slightly based on the solvent and experimental conditions. The predictions for the ethoxy bridge are based on typical values for similar structural motifs.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound, electron ionization (EI) is a common method to generate ions.

The mass spectrum of the parent compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of almost equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) would be observed for all bromine-containing fragments.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of a hydrogen atom: A peak at [M-1]⁺ corresponding to the loss of the aldehydic hydrogen. docbrown.info

Loss of the formyl group: A peak at [M-29]⁺ resulting from the cleavage of the C-CHO bond. docbrown.info

Cleavage of the ether bond: Fragmentation at the ether linkage can occur on either side of the oxygen atom, leading to characteristic fragment ions.

Loss of the bromo- substituent: Cleavage of the C-Br bond.

A related compound, 4-bromobenzaldehyde, shows a molecular ion at m/z 184/186 and a major fragment at m/z 156/158 corresponding to the loss of CO. nist.govchemicalbook.com Another significant fragment is the bromophenyl cation at m/z 155/157.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands. A strong, sharp peak between 1680 and 1700 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. docbrown.info The C-H stretching vibrations of the aldehyde group typically appear as two weak bands between 2700 and 2900 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C-O-C stretching vibrations of the ether linkage would produce strong bands in the region of 1250-1000 cm⁻¹. The presence of the bromine atom can be identified by a C-Br stretching vibration in the lower frequency region of the spectrum. For instance, in a Schiff base synthesized from 4-bromobenzaldehyde, characteristic peaks were observed for the functional groups. researchgate.net

Table 2: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1680 - 1700 |

| Aldehyde (C-H) | Stretching | 2700 - 2900 |

| Aromatic (C-H) | Stretching | > 3000 |

| Ether (C-O-C) | Asymmetric Stretching | 1250 - 1200 |

| Ether (C-O-C) | Symmetric Stretching | 1070 - 1020 |

| Alkyl (C-H) | Stretching | 2850 - 2960 |

| C-Br | Stretching | 600 - 500 |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. scispace.com This technique provides precise bond lengths, bond angles, and intermolecular interactions.

Advanced Spectroscopic Techniques

X-ray Absorption Spectroscopy (XAS): XANES and EXAFS for Elemental and Electronic States

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and/or electronic structure of matter. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). ru.nl

For this compound, XAS at the bromine K-edge could provide detailed information about the bromine atom's environment. The XANES region is sensitive to the oxidation state and coordination chemistry of the absorbing atom. ru.nl The shape and position of the absorption edge can offer insights into the electronic structure of the bromine atom and the nature of its covalent bond with the phenyl ring. nih.govinfn.it

The EXAFS region provides information about the local atomic environment of the bromine atom, including the number, distance, and type of neighboring atoms. ru.nlnih.gov Analysis of the EXAFS spectrum could precisely determine the Br-C bond length and identify the subsequent atoms in the vicinity of the bromine. This technique can distinguish between aliphatic and aromatic organobromine compounds based on the distances to the first shell of carbon atoms and the patterns in the Fourier transforms. ru.nlnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Chemical Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. bris.ac.uk

In the XPS analysis of this compound, core-level spectra of each element (C, O, Br) would be recorded. The C 1s spectrum would be complex, with different peaks corresponding to the various carbon environments: the aromatic carbons, the ether-linked carbons, the aldehydic carbon, and the carbon bonded to bromine. The O 1s spectrum would show components from the ether oxygen and the carbonyl oxygen.

The Br 3d spectrum is particularly informative. The binding energy of the Br 3d electrons is sensitive to the chemical environment of the bromine atom. For covalent C-Br bonds in brominated graphene, the Br 3d peaks appear at around 70.5 eV (3d₅/₂) and 72.0 eV (3d₃/₂). researchgate.net These values are distinct from those of ionic bromide. The precise binding energy and peak shape in the Br 3d spectrum of this compound would confirm the covalent nature of the C-Br bond and provide insights into the electronic effects of the phenoxybenzaldehyde moiety on the bromine atom. rsc.orgxpsfitting.com

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphological Analysis

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the surface topography and internal structure of materials at the micro and nanoscale. While direct TEM and SEM studies on this compound in its pure crystalline or amorphous form are not extensively documented in publicly available research, the morphological analysis of its derivatives, particularly in polymeric forms, provides significant insights.

For instance, derivatives of benzaldehyde can be immobilized onto polymeric backbones to create functional materials with specific properties, such as antimicrobial polymers. nih.gov The morphological characteristics of these resultant polymers are crucial for their application and can be thoroughly investigated using SEM and TEM.

Transmission Electron Microscopy (TEM) offers higher resolution and is ideal for examining the internal structure. In the context of a polymeric derivative of this compound, TEM could be used to visualize the dispersion of the benzaldehyde moiety within the polymer matrix. For example, if the derivative self-assembles into specific nanostructures, TEM would be instrumental in determining their size, shape, and arrangement. mdpi.com

In a study on antimicrobial polymers synthesized from benzaldehyde derivatives, TEM was utilized to observe the effect of the polymers on the ultrastructure of microbial cells. nih.gov A similar approach could be used to study the interaction of a this compound-containing polymer with biological systems, providing valuable information about its mechanism of action.

The preparation of samples for TEM and SEM analysis is a critical step. For SEM, a thin coating of a conductive material, such as gold, is typically sputtered onto the sample to prevent charging under the electron beam. For TEM, the sample must be sufficiently thin to allow electrons to pass through. This can be achieved by preparing ultrathin sections of a polymeric material or by drop-casting a dilute solution of the sample onto a TEM grid.

The data obtained from these analyses would be crucial for establishing structure-property relationships. For example, the surface morphology observed by SEM could be correlated with the material's wettability or adhesive properties. Similarly, the internal nanostructure revealed by TEM could be linked to the material's mechanical strength or optical properties.

Theoretical and Computational Investigations of 4 4 Bromophenethoxy Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intricacies of molecular systems.

DFT calculations are instrumental in determining the optimized geometric structure and thermodynamic stability of 4-(4-Bromophenethoxy)benzaldehyde. By employing a functional such as B3LYP with a basis set like 6-311++G(d,p), researchers can model the molecule's ground state. These calculations would reveal key bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. The stability of the molecule can be inferred from its total energy and vibrational frequency analysis, where the absence of imaginary frequencies confirms that the calculated structure corresponds to a true energy minimum.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy and bromophenyl moieties, which possess lone pairs of electrons on the oxygen and bromine atoms. Conversely, the LUMO is anticipated to be centered on the benzaldehyde (B42025) ring, specifically on the π* orbitals of the carbonyl group and the aromatic system, which act as electron-accepting regions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The analysis of charge transfer characteristics would likely reveal an intramolecular charge transfer (ICT) from the bromophenethoxy donor part to the benzaldehyde acceptor part upon electronic excitation.

Table 1: Predicted Frontier Orbital Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -2.0 eV | Electron-accepting capability |

Note: These values are illustrative and based on typical DFT results for similar aromatic ether aldehydes.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic attacks. The MESP map uses a color scale to represent different potential values.

Red regions indicate negative electrostatic potential and are associated with high electron density. These areas are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be concentrated around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs.

Blue regions denote positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. The most positive potential would likely be found around the hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group.

Green regions represent neutral or near-zero potential, typically found over the carbon atoms of the aromatic rings.

This analysis allows for a clear identification of the molecule's reactive centers, guiding the understanding of its interaction with other chemical species.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis). For this compound, the calculations would likely predict strong absorption bands in the UV region, corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl group.

Similarly, the vibrational spectra (Infrared and Raman) can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted vibrational frequencies can be correlated with experimental spectra to confirm the molecule's structural features. For instance, the characteristic stretching frequency of the C=O bond in the aldehyde group is a prominent feature that can be accurately predicted.

Reaction Mechanism Studies and Transition State Calculations

Theoretical chemistry can be employed to explore the potential reaction pathways involving this compound. For example, in a nucleophilic addition reaction to the carbonyl group, computational methods can be used to map out the entire reaction coordinate. This involves identifying the structures of the reactants, products, and any intermediates, as well as locating the transition state—the highest energy point along the reaction path.

By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. These studies provide a molecular-level understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the molecule at its energy minimum, this compound possesses conformational flexibility, particularly around the ether linkage (C-O-C bonds). Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time at a given temperature.

MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and changes its shape. This analysis can identify the most stable conformers and the energy barriers between them. Understanding the conformational preferences is crucial as different conformers can exhibit different reactivities and biological activities. For this molecule, simulations would likely show significant rotational freedom around the phenoxy-methylene and ethoxy-benzaldehyde bonds, leading to a range of accessible spatial arrangements.

Advanced Derivatization Strategies for Analytical and Synthetic Applications

Development of Analytical Derivatization Reagents for Aldehyde Quantification

The quantification of aldehydes, often present at trace levels in environmental and biological samples, necessitates highly sensitive analytical methods. jasco-global.com Derivatization is a key strategy to overcome the challenges associated with the inherent properties of aldehydes, such as their volatility and lack of strong chromophores or fluorophores. mdpi.com The ideal derivatization reagent for aldehyde quantification should react selectively and rapidly under mild conditions to produce a stable derivative with significantly improved detection characteristics.

Fluorescence detection offers exceptional sensitivity and selectivity, making it a powerful tool for the analysis of derivatized aldehydes. libretexts.org The introduction of a fluorescent tag to an aldehyde molecule can lower detection limits by several orders of magnitude. A variety of reagents have been developed for this purpose, often targeting the carbonyl group of the aldehyde.

Hydrazine-containing reagents are particularly effective for derivatizing aldehydes to form highly fluorescent hydrazone products. For instance, dansyl hydrazine (B178648) has been a widely used reagent for chromatographic analysis. thermofisher.com More advanced reagents, such as 6,7-dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide, have been developed to offer high sensitivity and selectivity for both aliphatic and aromatic aldehydes. rsc.orgpsu.edu These reagents react with aldehydes, often in the presence of an acid catalyst like trichloroacetic acid, to yield fluorescent derivatives that can be separated by high-performance liquid chromatography (HPLC) and detected at specific excitation and emission wavelengths. rsc.orgpsu.edu For example, the derivatives of the aforementioned quinoxalinone-based reagent are detected at an emission wavelength of 442 nm with excitation at 362 nm, achieving detection limits in the femtomole range. rsc.orgpsu.edu

Another notable reagent, 1,2-benzo-3,4-dihydrocarbazole-9-ethoxy-carbonylhydrazine (BCEC), has been designed as a sensitive fluorescent tagging agent for aldehydes. nih.gov BCEC reacts efficiently with aldehydes to produce stable derivatives with consistent excitation and emission maxima (around 333 nm and 390 nm, respectively) across different aldehyde structures, simplifying analysis. nih.gov The fluorescence intensity of these derivatives is significantly enhanced in organic solvents compared to protic solvents. nih.gov

| Reagent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Detection Limit |

| 6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide | 362 | 442 | 13–18 fmol rsc.orgpsu.edu |

| 1,2-Benzo-3,4-dihydrocarbazole-9-ethoxy-carbonylhydrazine (BCEC) | 333 | 390 | 3.75–16.65 fmol nih.gov |

| o-Phthalaldehyde (OPA) with primary amines and thiol/sulfite | Varies | Varies | --- |

| Fluorescein-5-thiosemicarbazide | 488 | 517 | --- |

This table summarizes the fluorescence properties and detection limits of selected derivatization reagents for aldehydes.

A classic and widely used reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH). mdpi.comsemanticscholar.org DNPH reacts with aldehydes to form 2,4-dinitrophenylhydrazones, which are brightly colored and absorb strongly in the UV-Vis region, typically around 360 nm. mdpi.com This method is robust and has been applied to the analysis of aldehydes in various matrices, including air, water, and food samples. jasco-global.comnih.gov

Other reagents, such as 2-nitrophenylhydrazine (B1229437) (2-NPH), are also employed for the derivatization of aldehydes, ketones, and carboxylic acids. nih.gov The resulting derivatives can be separated by HPLC and detected by diode array detection (DAD), which provides spectral information that can help in the identification of the original carbonyl compound. nih.gov

| Reagent | Typical Detection Wavelength (nm) | Target Analytes |

| 2,4-Dinitrophenylhydrazine (DNPH) | ~360 | Aldehydes, Ketones mdpi.comsemanticscholar.org |

| 2-Nitrophenylhydrazine (2-NPH) | Varies | Aldehydes, Ketones, Carboxylic Acids nih.gov |

| 3-Nitrophenylhydrazine | Varies | Aldehydes semanticscholar.org |

This table highlights common UV-Vis derivatization reagents and their typical detection wavelengths.

Mass spectrometry (MS) offers unparalleled selectivity and sensitivity for the identification and quantification of analytes. semanticscholar.org While some aldehydes can be analyzed directly by GC-MS, derivatization is often employed in both GC-MS and LC-MS to improve chromatographic properties, ionization efficiency, and fragmentation patterns, leading to more reliable and sensitive assays. mdpi.com

A key strategy in designing derivatization reagents for MS is the incorporation of features that enhance ionization and provide characteristic fragmentation patterns. For instance, the introduction of a permanent positive charge can significantly improve ionization efficiency in positive-ion electrospray ionization (ESI)-MS.

A noteworthy example is the development of 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA). nih.govnih.gov This reagent was specifically designed for the derivatization of aldehydes for LC-MS/MS analysis. The design of 4-APEBA incorporates several key features:

An aniline (B41778) moiety for selective reaction with aldehydes.

A quaternary ammonium (B1175870) group to ensure a permanent positive charge, enhancing ESI efficiency.

A bromophenethyl group which introduces a characteristic isotopic signature due to the presence of bromine isotopes (79Br and 81Br in approximately a 1:1 ratio). This isotopic pattern serves as a unique identifier for derivatized compounds in complex mixtures. nih.govnih.gov

The bromophenethyl group also provides an additional fragmentation handle in MS/MS, aiding in structural elucidation. nih.govnih.gov

Derivatization with 4-APEBA can be performed under mild conditions and has been successfully applied to the analysis of aldehydes in biological samples like urine and plasma. nih.gov A structurally related compound, 4-(2-(trimethylammonio)ethoxy)benzeneaminium dibromide (4-APC), which lacks the bromophenethyl group, was a precursor in the design of 4-APEBA. nih.govnih.govresearchgate.net

| Reagent | Key Feature for MS | Ionization Mode |

| 4-APEBA | Bromine isotopic signature, permanent positive charge | ESI (+) nih.govnih.gov |

| 4-APC | Permanent positive charge | ESI (+) nih.govnih.gov |

| PFBHA | Pentafluorobenzyl group | ECI (-) |

This table presents derivatization reagents designed to enhance mass spectrometric detection.

Derivatization for Enhanced Detection and Screening of Related Biomarkers

Aldehydes are important biomarkers for a variety of physiological and pathological processes, including oxidative stress and lipid peroxidation. mdpi.comsemanticscholar.org For example, malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE) are well-established markers of lipid peroxidation. mdpi.comnih.gov The detection and screening of these biomarkers in biological fluids like blood, urine, and exhaled breath condensate can provide valuable diagnostic and prognostic information.

Derivatization strategies are crucial for the reliable measurement of these aldehyde biomarkers, which are often present at low concentrations in complex biological matrices. The use of reagents like 4-APEBA is particularly advantageous for biomarker screening. nih.gov The unique isotopic signature imparted by the bromine atom allows for the confident identification of derivatized aldehydes in untargeted analyses, helping to discover novel or unexpected biomarkers. nih.govnih.gov

Furthermore, by modifying the reaction conditions and co-reagents, some derivatization agents can be adapted to target other classes of biomarkers. For example, 4-APEBA can also be used for the selective derivatization of carboxylic acids by using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent instead of a reducing agent. nih.govnih.gov This versatility allows for the broader screening of different types of biomarkers using a single core reagent.

Synthetic Derivatization for Accessing Complex Molecular Architectures

Beyond its role in analytical chemistry, the aldehyde functional group in a molecule like "4-(4-Bromophenethoxy)benzaldehyde" serves as a versatile handle for synthetic transformations, providing access to a wide array of more complex molecular structures. The reactivity of the aldehyde allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable building block in organic synthesis.

The aldehyde group can undergo a plethora of chemical reactions, including:

Wittig Reaction: Reaction with a phosphonium (B103445) ylide to form an alkene, allowing for the extension of the carbon chain with a double bond.

Grignard and Organolithium Reactions: Nucleophilic addition of organometallic reagents to the aldehyde carbonyl to form secondary alcohols.

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.

Knoevenagel Condensation: Reaction with an active methylene (B1212753) compound to form a new carbon-carbon double bond.

Henry Reaction: Reaction with a nitroalkane to form a β-nitro alcohol.

Oxidation: Conversion of the aldehyde to a carboxylic acid using various oxidizing agents.

Reduction: Conversion of the aldehyde to a primary alcohol using reducing agents like sodium borohydride.

The presence of the 4-bromophenethoxy group in the "this compound" structure offers additional opportunities for synthetic diversification. The bromo-substituent on the phenoxy ring can participate in various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of new aryl, vinyl, or alkynyl groups. This dual reactivity—the aldehyde on one end and the bromo-aryl group on the other—makes such a compound a potentially valuable bifunctional building block for the synthesis of complex molecules with diverse functionalities and architectures, including those with potential applications in materials science and medicinal chemistry.

Applications and Role in Advanced Organic Synthesis

4-(4-Bromophenethoxy)benzaldehyde as a Versatile Synthetic Intermediate

This compound, with its distinct molecular architecture featuring a bromophenethoxy moiety linked to a benzaldehyde (B42025) group, serves as a highly adaptable building block in organic synthesis. The presence of both an aldehyde functional group and a bromo-substituted aromatic ring allows for a diverse range of chemical transformations, making it a valuable precursor for more complex molecules.

Building Block for Pharmaceutical Intermediates

While specific, publicly documented examples of the direct conversion of this compound into marketed pharmaceutical agents are not extensively available, its structural motifs are present in various biologically active compounds. The phenoxy ether linkage is a common feature in many drug molecules. The aldehyde group can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, which are fundamental to the assembly of pharmacologically relevant scaffolds. The bromo-substituent provides a reactive handle for cross-coupling reactions, a cornerstone of modern pharmaceutical chemistry, enabling the introduction of diverse molecular fragments.

Precursor for Agrochemicals and Bioactive Compounds

Similar to its role in pharmaceuticals, the application of this compound in the agrochemical sector is primarily as a precursor to more complex bioactive compounds. The structural elements of the molecule can be incorporated into potential herbicides, fungicides, and insecticides. The lipophilic nature of the bromophenethoxy group can enhance the bioavailability and membrane permeability of the final agrochemical product, a crucial factor for its efficacy.

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a vast and important class of organic molecules, with many exhibiting significant biological activity. The aldehyde functionality of this compound is a key feature that allows for its use in the construction of various heterocyclic rings. For instance, it can undergo condensation reactions with amines, hydrazines, and other difunctional nucleophiles to form imines, hydrazones, and ultimately, nitrogen-containing heterocyles such as pyrimidines, pyridazines, and imidazoles. The bromo-substituent can be utilized in subsequent intramolecular or intermolecular cyclization reactions to generate more complex, fused heterocyclic systems.

| Heterocycle Class | Synthetic Approach involving Aldehyde |

| Pyrimidines | Condensation with urea (B33335) or thiourea (B124793) derivatives |

| Pyridazines | Reaction with hydrazine (B178648) |

| Imidazoles | Reaction with a-dicarbonyl compounds and ammonia |

Application in Polymer Synthesis

The bifunctional nature of this compound lends itself to applications in polymer chemistry. The aldehyde group can participate in polymerization reactions, such as the formation of phenol-formaldehyde type resins or other condensation polymers. The bromine atom can be converted into other functional groups suitable for polymerization, or it can be used as a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Intermediate in the Synthesis of Organic Compounds (e.g., Carbohydrates, Amino Acids, Peptides)

Integration into Multi-Step Synthetic Sequences for Target Molecule Construction

The true value of a synthetic intermediate like this compound lies in its seamless integration into multi-step synthetic pathways. Its two key functional handles, the aldehyde and the aryl bromide, allow for a planned and sequential introduction of molecular complexity. A typical synthetic strategy might involve an initial reaction at the aldehyde group, for instance, to build a core heterocyclic structure. This could be followed by a palladium-catalyzed cross-coupling reaction at the aryl bromide position to introduce further diversity and build the final target molecule. This orthogonal reactivity is a highly desirable feature in modern organic synthesis, enabling the efficient and convergent construction of complex molecular targets.

Research and Development Applications in Exploratory Chemistry

Future Research Directions and Emerging Opportunities for 4 4 Bromophenethoxy Benzaldehyde

The scientific community is continually exploring the potential of unique molecular structures, and 4-(4-Bromophenethoxy)benzaldehyde stands as a compound of significant interest. Its distinct architecture, featuring a reactive aldehyde group, a stable ether linkage, and a bromo-substituted aromatic ring, offers a versatile platform for further chemical exploration and application development. The future of this compound lies in harnessing these features through innovative research, spanning from novel synthesis and catalysis to computational design and advanced materials science.

Q & A

Q. How can this compound be utilized in designing photoactive or liquid crystalline materials?

- Methodological Answer :

- Liquid Crystal Synthesis : Incorporate into Schiff base derivatives via condensation with aromatic amines; study mesophase behavior via polarized optical microscopy .

- Photophysical Studies : Evaluate fluorescence quenching efficiency in the presence of metal ions (e.g., Cu²⁺) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.